N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5. This moiety is linked via an amide bond to a 3-methylisoxazole-5-carboxylic acid group. The benzo[d]thiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications, while the isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-5-8(2)12-11(7)15-14(20-12)16-13(18)10-6-9(3)17-19-10/h4-6H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFXLBFBOKYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has shown promising results in anticancer research. Studies indicate that the compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the growth of human breast cancer cell lines (e.g., MCF7) and other tumor types. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a variety of bacterial and fungal strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with essential biochemical pathways.
Case Study:
Research has shown that derivatives of compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide possess broad-spectrum antibacterial activity. For instance, certain analogs demonstrated minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Preliminary studies suggest that N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide may reduce inflammation by modulating cytokine production and inhibiting inflammatory mediators.
Research Insights:
In animal models, the compound has been observed to decrease levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Structural Differences:
In contrast, compounds such as Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)dicarbamate (, Compound x) utilize non-fused thiazole rings, which may reduce lipophilicity and alter binding kinetics .
Functional Groups: The target compound’s amide linkage contrasts with the carbamate and urea groups in compounds (e.g., Compound x and w). The hydroperoxypropan-2-yl group in Compound w () introduces oxidative reactivity absent in the target compound, which may influence metabolic pathways .
Hypothetical Physicochemical Properties
Inferred Pharmacological Implications
- Target Selectivity : The benzo[d]thiazole-isoxazole architecture may favor interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), whereas compounds’ polar carbamate/urea groups could engage polar targets like proteases .
- Metabolic Stability : The absence of hydroperoxy or carbamate groups in the target compound suggests reduced susceptibility to oxidative or hydrolytic degradation compared to analogs.
Research Findings and Limitations
While direct experimental data for the target compound are scarce, structural analogs from highlight critical trends:
- Urea vs. Amide Linkages : Urea-containing compounds (e.g., ) often exhibit shorter half-lives due to enzymatic cleavage, whereas the target’s amide group may confer extended bioavailability .
- Thiazole vs. Isoxazole : Isoxazole’s lower basicity compared to thiazole may reduce off-target interactions with cationic binding sites.
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzothiazole moiety and an isoxazole ring. Its molecular formula is with a molecular weight of approximately 317.4 g/mol.
Biological Activities
Research indicates that compounds containing benzothiazole and isoxazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of similar compounds against various bacterial strains.
- Inhibition of Enzymes : Compounds in this class have shown potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes.
Antimicrobial Activity
A study focusing on the synthesis of thiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus . Although specific data for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide was not provided, the structural similarities suggest potential efficacy.
Enzyme Inhibition
Research published in PubMed explored the design and synthesis of related compounds aimed at inhibiting human carbonic anhydrase (hCA) . These studies indicated that while some derivatives had weak inhibition potency, they could serve as lead molecules for further development. The K_i values for certain derivatives were reported around 96.0 μM against hCA I, suggesting a moderate level of activity.
Data Table: Comparison of Biological Activities
The mechanism by which N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide?
- Methodology : This compound is synthesized via multi-step reactions involving heterocyclic coupling. A typical approach involves:
Formation of the benzo[d]thiazole core : Substituted benzothiazoles are prepared via cyclization of thioamide intermediates under acidic or oxidative conditions (e.g., using chloramine-T or iodine) .
Isoxazole ring assembly : The 3-methylisoxazole-5-carboxamide moiety can be synthesized via [3+2] cycloaddition between nitrile oxides and alkynes, followed by carboxamide functionalization .
Coupling reactions : The final step often employs amide bond formation using coupling agents like EDCI/HOBt or catalytic methods (e.g., Rh-catalyzed C-H amidation) to link the benzo[d]thiazole and isoxazole subunits .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR spectra verify substituent positions and confirm regioselectivity in heterocyclic systems. For example, benzo[d]thiazole protons typically resonate at δ 7.2–8.5 ppm, while isoxazole protons appear at δ 6.0–6.5 ppm .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 363.0833812) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1600–1670 cm confirm carbonyl groups (amide C=O), while thiazole ring vibrations appear at ~1450–1550 cm .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodology :
- Anticancer screening : Cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC values calculated .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., CDK7 inhibition for cancer therapy) using fluorogenic substrates and kinetic analysis .
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production of this compound?
- Methodology :
- Catalyst screening : Rhodium or palladium catalysts improve coupling efficiency in C-H activation steps, reducing side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization reactions, while microwave-assisted synthesis reduces reaction time from hours to minutes .
- Purification strategies : Automated flash chromatography or preparative HPLC with C18 columns ensures >95% purity for biological testing .
Q. What computational tools are used to predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CDK7 or tubulin, guided by crystallographic data (PDB IDs: 3E9E, 1JVP) .
- QSAR modeling : Quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors correlate physicochemical properties with IC values .
- MD simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of ligand-target complexes over 100-ns trajectories .
Q. How can contradictory data in biological assays (e.g., variable IC values) be resolved?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times. For example, discrepancies in IC values for MCF-7 cells may arise from serum concentration differences (5% vs. 10% FBS) .
- Metabolic stability testing : Liver microsome assays (human/rat) identify rapid degradation of the compound, which may explain poor in vivo efficacy despite strong in vitro activity .
- Off-target profiling : Kinase selectivity panels (e.g., Eurofins KinaseProfiler) identify unintended targets contributing to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
